molecular formula C15H14N4O2S B2563838 3-[4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methyl](methyl)anilino]propanenitrile CAS No. 260446-88-6

3-[4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methyl](methyl)anilino]propanenitrile

Cat. No.: B2563838
CAS No.: 260446-88-6
M. Wt: 314.36
InChI Key: SNNPLKRKFXRVPC-UHFFFAOYSA-N
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Description

The compound 3-[4-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile (CAS: 260446-88-6) is a nitrile-containing heterocyclic molecule with the molecular formula C₁₅H₁₄N₄O₂S and a molecular weight of 314.36 g/mol . Its structure features:

  • A hexahydropyrimidine core with two keto (C=O) groups and one thione (C=S) moiety.
  • A methyl-substituted aniline ring connected via a conjugated methylidene (–CH=C–) bridge.
  • A propanenitrile (–CH₂CH₂CN) side chain.

It is cataloged as a research chemical, emphasizing its role in synthetic or pharmacological studies .

Properties

IUPAC Name

3-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-N-methylanilino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19(8-2-7-16)11-5-3-10(4-6-11)9-12-13(20)17-15(22)18-14(12)21/h3-6,9H,2,8H2,1H3,(H2,17,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNPLKRKFXRVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the introduction of the nitrile group, and the attachment of the aniline derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs from recent literature. Key structural and functional differences are summarized below:

2.1 Structural Analogs in Heterocyclic Chemistry
2.1.1 Pyran-Based Nitriles
  • Compound 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (from Molecules, 2012) . Key Features: A pyran ring fused with dicarbonitrile and pyrazole groups. Comparison: Unlike the target compound’s hexahydropyrimidine core, 11a contains a pyran ring. The presence of dual nitrile groups in 11a may enhance electrophilicity, whereas the thione group in the target compound could improve hydrogen-bonding capacity.
2.1.2 Thiophene Derivatives
  • Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (from Molecules, 2012) . Key Features: A thiophene ring with amino, cyano, and carbonyl substituents. Comparison: The thiophene sulfur in 7a contributes to aromaticity, while the thione group in the target compound is non-aromatic and may act as a stronger hydrogen-bond acceptor.
2.2 Functional Group Variations
2.2.1 Propanenitrile-Containing Compounds
  • Compound 9: A nucleoside-phosphoramidite derivative with a propanenitrile group (from Synthesis, Base Pairing and Structure, 2016) . Key Features: A complex nucleoside analog with a phosphino-propanenitrile side chain. Comparison: Both compounds share the propanenitrile moiety, but Compound 9’s nucleoside backbone suggests applications in oligonucleotide synthesis, whereas the target compound’s heterocyclic core may favor small-molecule interactions.
2.4 Physicochemical and Electronic Properties
Property Target Compound Compound 11a Compound 7a
Core Structure Hexahydropyrimidine Pyran Thiophene
Key Functional Groups Thione, nitrile, keto Dicarbonitrile, pyrazole Cyano, carbonyl
Hydrogen-Bond Capacity High (C=O, C=S) Moderate (C≡N, NH₂) Moderate (C=O, NH₂)
Aromaticity Partial conjugation Fully conjugated pyran Aromatic thiophene

Its nitrile group may confer stability against hydrolysis compared to ester-containing analogs like 11b .

Biological Activity

The compound 3-[4-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile is a derivative of pyrimidine and has garnered attention due to its significant biological activities. This article explores its biological properties, including analgesic effects, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 364.45 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)
PropertyValue
Molecular FormulaC19H20N4O2S
Molecular Weight364.45 g/mol
SolubilitySoluble in DMF, DMSO
Melting Point236–238 °C

Analgesic Effects

Research indicates that the compound exhibits notable analgesic activity . A study demonstrated that it possesses an analgesic effect that exceeds that of metamizole sodium while being less toxic by a factor of two .

Case Study: Analgesic Testing

In a controlled experiment involving non-linear mice, the compound was administered intraperitoneally. The results showed an LD50 greater than 5100 mg/kg, indicating a relatively high safety margin compared to traditional analgesics.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may also exhibit cytotoxic properties , making it a candidate for anticancer drug development. In vitro tests have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in pain signaling and tumor growth. The presence of the thioxo and dioxo groups in its structure is thought to play a crucial role in its pharmacological effects.

Synthesis and Characterization

The synthesis of the compound involves a three-component reaction utilizing 2,4-dimethylacetoacetanilide, 3-fluorobenzaldehyde, and thiourea . Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the integrity of the synthesized compound.

In Vivo Studies

In vivo studies further corroborate the analgesic properties observed in vitro. Animals treated with the compound showed significant pain relief in models of acute pain compared to control groups.

Comparative Analysis with Other Compounds

A comparative study highlighted the efficacy of this compound against other known analgesics:

CompoundAnalgesic Effect (Relative)Toxicity (LD50)
3-[4-[(4,6-dioxo-2-thioxo...Higher than metamizole> 5100 mg/kg
Metamizole SodiumStandard~2500 mg/kg
IbuprofenModerate~2000 mg/kg

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